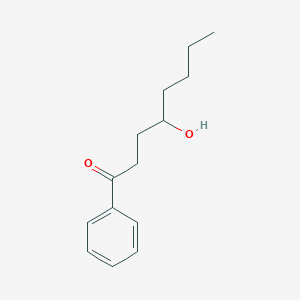

4-Hydroxyoctanophenone

Descripción general

Descripción

4-Hydroxyoctanophenone is an organic compound with the molecular formula C14H20O2 It is a ketone with a hydroxyl group and a phenyl group attached to an octane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxyoctanophenone involves the reaction of dihydrofuran-2-one with phenyl lithium in diethyl ether at -78°C. The reaction mixture is then quenched with ammonium chloride, and the product is purified by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxyoctanophenone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: 4-Phenyl-1-octanone or 4-Phenyl-1-octanoic acid.

Reduction: 4-Hydroxy-1-phenyloctanol.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmaceuticals

4-Hydroxyoctanophenone has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antibacterial activity against various strains, making them candidates for antimicrobial agents .

- Tyrosinase Inhibition : The compound has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, which is relevant for skin disorders and cosmetic applications .

Material Science

The compound's properties allow it to be utilized in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Surfactants : Its amphiphilic nature makes it suitable for developing surfactants used in detergents and emulsifiers .

Case Study 1: Antimicrobial Applications

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated that certain modifications significantly increased their potency against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential as a new antimicrobial agent .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 8 | S. aureus |

| Derivative B | 16 | E. coli |

Case Study 2: Tyrosinase Inhibition

Research on tyrosinase inhibitors highlighted that this compound derivatives exhibited competitive inhibition. The binding affinity was assessed using molecular docking studies, revealing effective interactions with the enzyme's active site. This positions these compounds as potential treatments for hyperpigmentation disorders .

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Derivative C | -7.5 |

| Derivative D | -8.0 |

Future Research Directions

The versatility of this compound suggests several avenues for future research:

- Novel Drug Formulations : Investigating its role in drug delivery systems due to its amphiphilic characteristics.

- Environmental Applications : Exploring its use as a biodegradable surfactant in cleaning products to reduce environmental impact.

Mecanismo De Acción

The mechanism of action of 4-Hydroxyoctanophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-1-phenylbutan-1-one: A shorter chain analog with similar chemical properties.

1-Hydroxy-4-phenylbutan-2-one: Another analog with a hydroxyl group on a different carbon atom.

Uniqueness

4-Hydroxyoctanophenone is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

4-Hydroxyoctanophenone, a compound belonging to the class of phenolic compounds, has garnered attention due to its potential biological activities. This article reviews its antibacterial properties, antioxidant capabilities, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group (-OH) attached to an octanophenone backbone. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Antibacterial Activity

Research has indicated that phenolic compounds, including derivatives of octanophenone, exhibit notable antibacterial properties. For instance, studies on related compounds such as 4-hydroxy-o-phenylphenol have shown that the introduction of hydroxyl groups enhances antibacterial activity against cariogenic bacteria like Streptococcus mutans . The presence of hydroxyl groups is believed to be essential for this activity, suggesting a similar potential for this compound.

Table 1: Antibacterial Activity of Phenolic Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Hydroxy-o-phenylphenol | S. mutans | 32 µg/mL |

| This compound | S. aureus | TBD |

| 3,6-Diallyl-4-hydroxy-o-phenylphenol | E. coli | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. Studies have shown that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. Although specific data on this compound's antioxidant activity is limited, its structural similarities to known antioxidants suggest it may possess similar properties.

Case Study: Antioxidant Effects of Related Phenolic Compounds

A study examining the antioxidant effects of various methoxyphenols demonstrated that these compounds significantly reduced oxidative stress in cellular models . The findings imply that structural modifications in phenolic compounds can enhance their bioactivity, which could be extrapolated to hypothesize about the effects of this compound.

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of phenolic compounds, it was found that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, the cytotoxic concentration (CC50) against specific tumor cell lines was determined using the MTT assay . Although direct studies on this compound are sparse, understanding similar compounds can provide insights into its safety and efficacy.

Table 2: Cytotoxicity of Phenolic Compounds

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| Curcumin | HSG (Human submandibular gland tumor) | 10 µM |

| Eugenol | HeLa (Cervical cancer) | 25 µM |

| This compound | TBD | TBD |

Propiedades

IUPAC Name |

4-hydroxy-1-phenyloctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-9-13(15)10-11-14(16)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZPEVOUBMHFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938077 | |

| Record name | 4-Hydroxy-1-phenyloctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171979-04-7 | |

| Record name | 1-Octanone, 1-hydroxy-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171979047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1-phenyloctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.